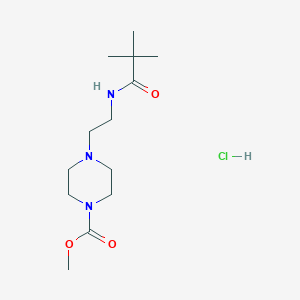
Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride” is a versatile chemical compound used in various scientific research. Its diverse applications include drug synthesis, organic chemistry studies, and pharmaceutical research. It is a heterocyclic building block with an empirical formula (Hill Notation) of C6H11ClN2O · HCl . The CAS Number is 55112-42-0 .
Synthesis Analysis
This compound may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “this compound” is 199.08 . The SMILES string representation of the molecule is Cl [H].CN1CCN (CC1)C (Cl)=O .Chemical Reactions Analysis
The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .Physical and Chemical Properties Analysis
The melting point of “this compound” is 225-228 °C (lit.) . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Antibacterial Applications
Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride and its derivatives have been explored for their potential antibacterial activities. In particular, the preparation and antibacterial activity of a series of compounds including various piperazine derivatives have been described, showcasing their effectiveness against gram-negative bacteria, such as Pseudomonas aeruginosa, indicating a potential application in combating bacterial infections (Matsumoto & Minami, 1975).
Enhancing Mass Spectrometry Analysis of Peptides
Piperazine-based derivatives have been utilized for the derivatization of carboxyl groups on peptides, improving ionization efficiency in mass spectrometry analyses. This application is crucial for the sensitive determination of peptides in proteome analysis, indicating its significance in biochemical and pharmaceutical research (Qiao et al., 2011).
CGRP Receptor Inhibition
The compound has been implicated in the development of calcitonin gene-related peptide (CGRP) receptor antagonists, demonstrating its role in the creation of treatments for conditions such as migraines. This research outlines the synthesis of CGRP receptor inhibitors and highlights the compound's utility in medicinal chemistry (Cann et al., 2012).
Cancer Research
Research on the metabolism of piperazine derivatives in rats has shown promising anticancer activity with low toxicity. This application underscores the potential of this compound and its derivatives in developing anticancer therapies (Jiang et al., 2007).
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of a variety of novel molecules, including inhibitors of soluble epoxide hydrolase, which could have significant therapeutic applications in cardiovascular and inflammatory diseases (Thalji et al., 2013).
Enantioselective Catalysis
Piperazine derivatives have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating their importance in synthetic organic chemistry (Wang et al., 2006).
Safety and Hazards
Orientations Futures
The piperazine moiety is one of the most frequently used heterocycles in biologically active compounds . Therefore, the future directions of “Methyl 4-(2-pivalamidoethyl)piperazine-1-carboxylate hydrochloride” could involve its use in the synthesis of new drugs and bioactive molecules. Its diverse applications in drug synthesis, organic chemistry studies, and pharmaceutical research highlight its significance in advancing scientific knowledge and innovation.
Mécanisme D'action
Piperazine Derivatives
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Synthesis of Piperazine Derivatives
The synthesis of piperazine derivatives includes methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Propriétés
IUPAC Name |
methyl 4-[2-(2,2-dimethylpropanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3.ClH/c1-13(2,3)11(17)14-5-6-15-7-9-16(10-8-15)12(18)19-4;/h5-10H2,1-4H3,(H,14,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMQDHFKDUWQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1CCN(CC1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958572.png)
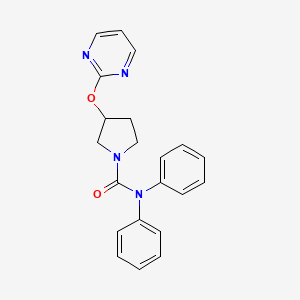
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2958576.png)
![methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate](/img/structure/B2958577.png)
![5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2958578.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2958579.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958582.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B2958583.png)
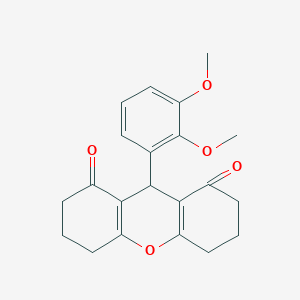
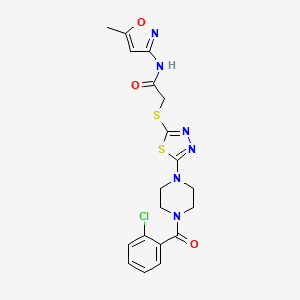
![Ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2958591.png)
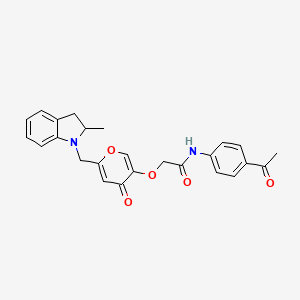

![5-[2-(Difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2958594.png)
